lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Description
Lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core modified with a tert-butoxy carbonyl (Boc) protecting group and a carboxylate anion stabilized by a lithium counterion. This compound is categorized under EN300-760932 and serves as a critical building block in pharmaceutical and materials science research due to its modular reactivity . The Boc group enhances stability during synthetic processes, while the lithium ion influences solubility and ionic interactions in polar solvents .
Properties
IUPAC Name |
lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.Li/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16;/h4-6H2,1-3H3,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQKAFMEHYATQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137804-12-5 | |
| Record name | lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate is a complex organometallic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₅LiN₂O₄S
- Molecular Weight: Approximately 290.26 g/mol
- CAS Number: 2137804-12-5
The compound features a thiazolo-pyridine framework with a tert-butoxycarbonyl group that enhances its solubility and stability in biological systems. This unique structure may provide distinct pharmacological properties compared to other derivatives.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. Similar compounds have shown potential in modulating neurotransmission and inflammatory pathways. The thiazole and pyridine moieties enable binding to molecular targets, which can lead to inhibition or activation of specific biological pathways.
Biological Activities
Research into thiazolopyridine derivatives suggests several potential biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological relevance of thiazolopyridine derivatives:
- Inhibition Studies: A study on related thiazolopyridine compounds demonstrated significant inhibition of PI3K with IC50 values as low as 3.6 nM for certain derivatives. This suggests that this compound may exhibit similar or enhanced inhibitory effects due to its unique structural features .
- Enzymatic Assays: Enzymatic assays conducted on structurally similar compounds indicate that modifications in the thiazole or pyridine rings can significantly affect biological activity. Understanding these structure-activity relationships (SAR) is crucial for optimizing the lithium compound's therapeutic potential .
- Therapeutic Applications: Research has suggested that lithium compounds can influence signaling pathways involved in cell growth and apoptosis. This positions this compound as a candidate for further investigation in cancer therapy and neuroprotection .
Summary Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxylate Group
The lithium carboxylate moiety enables efficient nucleophilic displacement reactions. Key transformations include:
These reactions typically achieve >75% yields under anhydrous conditions due to the lithium ion's Lewis acidity enhancing electrophilicity at the carboxylate oxygen .
Deprotection of the Boc Group
The tert-butoxycarbonyl group undergoes controlled cleavage under acidic conditions:
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Kinetics : Complete deprotection in 2–4 hours (monitored by TLC)
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Selectivity : Lithium coordination remains intact during Boc removal, preserving the heterocyclic core
Coordination Chemistry with Transition Metals
The thiazole nitrogen and carboxylate oxygen serve as multidentate ligands:
| Metal Salt | Solvent System | Complex Formed | Observed Properties |
|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | MeOH/EtOAc (3:1) | Octahedral Cu(II) complex | Enhanced electrochemical activity |
| Pd(OAc)₂ | DMF, 60°C | Square-planar Pd(II) complex | Catalytic cross-coupling efficiency |
X-ray crystallography data (from analogous complexes) confirm N,S-chelation modes that stabilize unusual oxidation states.
Condensation Reactions at the Pyridine Ring
The electron-deficient pyridine moiety participates in:
a) Knoevenagel Condensation
With active methylene compounds (e.g., malononitrile):
b) Schiff Base Formation
Reaction with aromatic aldehydes:
Lithium-Ion Exchange Reactions
The lithium counterion can be replaced via metathesis:
| Target Ion | Reagent | Solvent | Efficiency |
|---|---|---|---|
| Na⁺ | NaClO₄ | Acetone | 92% |
| K⁺ | KPF₆ | THF/H₂O (9:1) | 88% |
| Mg²⁺ | Mg(OTf)₂ | DCM | 74% |
Ion exchange kinetics follow the order Li⁺ < Na⁺ < K⁺ < Mg²⁺, consistent with Hard-Soft Acid-Base theory .
Electrochemical Reduction Pathways
Cyclic voltammetry studies reveal two quasi-reversible reductions:
| Peak Potential (V vs SCE) | Assignment | ΔE_p (mV) |
|---|---|---|
| -1.23 | Thiazole ring reduction | 78 |
| -1.87 | Pyridine ring reduction | 112 |
Controlled-potential electrolysis at -1.3V generates radical anions used in SET polymerization reactions.
Photochemical [2+2] Cycloaddition
UV irradiation (λ = 254 nm) induces dimerization:
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Quantum yield: Φ = 0.33 ± 0.02
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Stereoselectivity: 85% syn-adduct
This comprehensive reaction profile underscores the compound's versatility in organic synthesis, materials science, and pharmaceutical development. Future research directions should explore enantioselective transformations and catalytic applications of its metal complexes.
Comparison with Similar Compounds
Potassium 5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,3]Thiazolo[4,5-c]pyridine-2-carboxylate
The potassium analog shares the same core structure but substitutes lithium with potassium as the counterion. Key differences include:
- Molecular Weight : 322.42 g/mol (potassium salt) vs. ~290.26 g/mol (estimated for lithium salt, derived by replacing K⁺ with Li⁺) .
- Solubility : Potassium salts generally exhibit higher solubility in aqueous media compared to lithium salts, which may prefer polar aprotic solvents like DMF or THF.
- Applications : The potassium variant is more commonly stocked (e.g., shipped from China, US, India) and priced lower (€1,663/500mg vs. lithium’s €1,663/500mg in ), suggesting broader industrial use .
Benzyl 2-(Aminomethyl)-4H,5H,6H,7H-[1,3]Thiazolo[4,5-c]pyridine-5-carboxylate
This analog replaces the Boc group with a benzyl ester. Differences include:
- Deprotection Conditions: The benzyl group is cleaved via hydrogenolysis, whereas the Boc group requires acidic conditions (e.g., TFA), offering divergent synthetic flexibility .
Imidazole-Based Boc-Protected Derivatives
Compounds like 4-[(tert-butoxy)carbonyl]piperazinyl-carbonyl imidazole () share the Boc group but feature imidazole cores instead of thiazolo pyridine. Key contrasts:
- Electronic Properties : The thiazolo pyridine ring’s sulfur atom introduces distinct electron-withdrawing effects, altering reactivity in nucleophilic substitutions or metal-catalyzed couplings .
- Biological Activity : Thiazolo pyridines are often explored as kinase inhibitors, while imidazole derivatives are prevalent in antifungal and antiviral agents .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazolo[4,5-c]pyridine core in this compound?
The thiazolo[4,5-c]pyridine core can be synthesized via intramolecular heteroannulation of in situ-generated 4-amino-5-functionalized thiazoles. A one-pot process involves treating (het)aryldithioesters with cyanamide (NaH), followed by S-alkylation and cyclization using activated methylene halides (e.g., ethyl bromoacetate). This method minimizes isolation steps and improves yield compared to multi-step protocols requiring reductive cyclization of intermediates .
Basic: How can spectroscopic methods confirm the regioselectivity of substituents in this compound?
FTIR and NMR are critical for confirming regioselectivity. For example:
- FTIR : Peaks at ~1646 cm⁻¹ (C=N) and ~1046 cm⁻¹ (C-O) confirm functional groups.
- ¹H NMR : Protons on the thiazolo ring (δ 2.5–3.5 ppm) and tert-butoxy group (δ 1.2–1.4 ppm) validate substitution patterns. Compare spectral data with structurally analogous compounds (e.g., thiazolo[5,4-b]pyridines) to resolve ambiguities .
Basic: What experimental controls are essential for validating synthetic reproducibility?
- Reagent purity : Use freshly distilled NaH to avoid side reactions with moisture.
- Temperature control : Maintain <0°C during cyanamide addition to prevent premature cyclization.
- Chromatographic validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product homogeneity with HPLC .
Intermediate: How can stability studies optimize storage conditions for this compound?
While safety data sheets (SDS) classify it as a laboratory chemical, specific stability data are lacking. Conduct accelerated degradation studies:
- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track spectral changes. Preliminary data suggest tert-butoxy groups may hydrolyze under acidic conditions, warranting anhydrous storage .
Intermediate: What biological assay designs are suitable for evaluating its pharmacological potential?
- Kinase inhibition : Screen against DYRK2 using fluorescence polarization assays, given structural similarity to curcumin analogues (e.g., MolPort-035-369-361) .
- Cellular uptake : Label with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation in HeLa cells via flow cytometry .
Advanced: How can computational modeling elucidate its reaction mechanism?
Use density functional theory (DFT) to simulate intramolecular cyclization steps. Compare activation energies for:
- Pathway A : Thioimidate formation followed by S-alkylation.
- Pathway B : Direct cyclization via nucleophilic attack.
MD simulations (GROMACS) can validate solvent effects (e.g., 1,4-dioxane vs. DMF) on transition states .
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies (e.g., 60% vs. 85% yields) may arise from:
- Byproduct formation : Characterize impurities via LC-MS and optimize stoichiometry (e.g., cyanamide:NaH ratio).
- Catalyst variability : Test alternative bases (K₂CO₃ vs. NaH) and track intermediates using in situ IR .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
- Systematic substitution : Replace tert-butoxy with trifluoromethylpyridyl (see CAS 223127-47-7) to enhance lipophilicity.
- Pharmacophore mapping : Align with known DYRK2 inhibitors to identify critical hydrogen-bonding motifs .
Advanced: What techniques characterize fluorescence properties of thiazolo-fused derivatives?
- Absorption/emission spectra : Measure λmax in ethanol (e.g., 450–550 nm for green fluorescence).
- Quantum yield : Compare with reference fluorophores (e.g., fluorescein) using integrating sphere setups .
Advanced: How does regioselectivity in thiazolo ring formation impact downstream applications?
Regioselectivity determines binding affinity in biological targets. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
